molecular formula C16H24N2O5S B5812828 N-(tert-butyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide

N-(tert-butyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide

Número de catálogo B5812828
Peso molecular: 356.4 g/mol
Clave InChI: GLHDSOPGKXCJAA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(tert-butyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, commonly known as BMS-986142, is a small molecule inhibitor that has gained significant attention in the field of scientific research. This compound has shown promising results in various preclinical studies, making it a potential candidate for the treatment of autoimmune diseases.

Mecanismo De Acción

BMS-986142 is a selective inhibitor of the tyrosine kinase 2 (TYK2) enzyme, which plays a crucial role in the signaling pathway of several cytokines involved in the pathogenesis of autoimmune diseases. By inhibiting TYK2, BMS-986142 can effectively modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
BMS-986142 has been shown to reduce the production of pro-inflammatory cytokines, such as IL-12, IL-23, and IFN-α, in various preclinical models. It has also been shown to improve the clinical symptoms of autoimmune diseases, such as skin lesions in psoriasis and joint inflammation in rheumatoid arthritis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of BMS-986142 is its specificity for TYK2, which reduces the risk of off-target effects. Additionally, BMS-986142 has shown good oral bioavailability and pharmacokinetic properties in preclinical studies. However, one of the limitations of BMS-986142 is its potential for drug-drug interactions, which may limit its use in combination therapy.

Direcciones Futuras

There are several potential future directions for the research and development of BMS-986142. One possible direction is to explore its efficacy in combination therapy with other immunomodulatory agents. Another direction is to investigate its potential for the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, further studies are needed to assess the safety and efficacy of BMS-986142 in clinical trials.

Métodos De Síntesis

The synthesis of BMS-986142 involves a series of chemical reactions, starting with the reaction between tert-butyl 4-methoxybenzenesulfonate and morpholine. This intermediate product is then reacted with N-(tert-butoxycarbonyl)glycine to form the final product, BMS-986142.

Aplicaciones Científicas De Investigación

BMS-986142 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including psoriasis, rheumatoid arthritis, and lupus. In preclinical studies, BMS-986142 has shown significant efficacy in reducing inflammation and improving disease symptoms.

Propiedades

IUPAC Name

N-tert-butyl-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S/c1-16(2,3)17-24(20,21)12-5-6-14(22-4)13(11-12)15(19)18-7-9-23-10-8-18/h5-6,11,17H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHDSOPGKXCJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.